N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide -

N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Catalog Number: EVT-5564109
CAS Number:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
    • Anticancer Agents: Many of the compounds discussed are inhibitors of tubulin polymerization [], histone deacetylase [], and Akt [].
    • Antimicrobial Agents: Indole-containing compounds are explored for their antibacterial and antifungal properties [, , , , , ].
    • Anti-inflammatory Agents: Some indole derivatives are described as selective COX-2 inhibitors [].
    • Condensation Reactions: Many of the compounds are synthesized using condensation reactions involving indole-3-carboxaldehydes or substituted indoles [, , , , ].
    • Amide Formation: The acetamide moiety could be introduced via a reaction between a carboxylic acid and an amine [, ].

Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors. [] The most potent compound, 7d, exhibited significant antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. [] Mechanistic studies revealed that 7d induced apoptosis, arrested cell cycle progression at the G2/M phase, and inhibited tubulin polymerization similarly to colchicine. []

Relevance: These compounds share a core structure of a substituted acetamide linked to an indole ring with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. [] The primary difference lies in the variations of substituents on the acetamide nitrogen and the presence of a pyrazole or triazole ring in the linker region in the related compounds. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the presence of a methoxyphenyl group and a 1-methyl-1H-indol-3-yl moiety within their structures. []

N-(1H-indol-3-yl)methyl)propiolamides

Compound Description: This family of compounds serves as precursors in the synthesis of polycyclic sulfonyl indolines. [] This transformation involves a formal [2 + 2 + 1] dearomatizing cyclization reaction with NaHSO3, catalyzed either by FeCl2 or UV light. [] This reaction forms one new C-C bond and two new C-S bonds in a single step. []

Relevance: These compounds share the common motif of an N-substituted 1H-indol-3-yl moiety with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

Compound Description: This series of compounds, particularly compound 5d, exhibits promising antibacterial, antifungal, radical scavenging, and ferric ion (Fe3+) reducing activities. []

Relevance: These compounds share a 2-methyl-1H-indol-3-yl group with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []

Relevance: Compound 1 shares a core 5-methoxy-2-methyl-1H-indol-3-yl acetamide structure with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

Compound Description: This compound is a potent non-peptidic agonist of formyl peptide receptors (FPRs), which are expressed in microglial cells and are implicated in neuroinflammatory processes. [] Despite its potential as a tool for visualizing FPRs in the brain, (S)-[11C]-1 exhibited limited blood-brain barrier penetration and was unable to label FPRs in brain slices. []

Relevance: Both (S)-1 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl moiety. []

BIM-1 (2-methyl-1H-indol-3-yl)

Compound Description: This compound was identified as a potential therapeutic agent for diseases associated with elevated protein kinase C beta (PKC-β) activity. [] BIM-1 exhibits the highest binding affinity to PKC-βI in silico (-8.6 kcal/mol) compared to other tested inhibitors. []

Relevance: BIM-1 represents the core 2-methyl-1H-indol-3-yl structure present in N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []

5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones

Compound Description: These chiral compounds are synthesized via a Friedel-Crafts alkylation reaction of indole with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, utilizing modified thiourea organocatalysts. []

Relevance: This series and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural motif. []

2-(1H-indol-3-yl)-1H-benzo[d]imidazole Derivatives

Compound Description: These compounds exhibit antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. [] Notably, compounds 3ao and 3aq showed potent activity against staphylococci, while compound 3ag demonstrated activity against M. smegmatis and C. albicans. []

Relevance: These derivatives and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the presence of the 1H-indol-3-yl group. []

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives

Compound Description: These compounds exhibit antiproliferative activity against various human cancer cell lines, including HeLa, MCF7, and HepG2. [] Notably, compound 5r showed the most potent activity against HepG2 cells and was found to induce caspase-8-dependent apoptosis. []

Relevance: This group and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the core structure of an N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide. []

(2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor with in vivo antitumor activity. []

Relevance: NVP-LAQ824 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural motif. []

(Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile

Compound Description: This compound is synthesized by a base-catalyzed condensation reaction of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile. [] The final compound adopts a planar Z configuration and exhibits a thienyl-ring flip disorder. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide both possess the 1-methyl-1H-indol-3-yl group. []

5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one

Compound Description: This compound is synthesized through a one-step, two-component reaction involving 1-methylbenzimidazole and benzoylindolyl-3-acetylene. []

Relevance: Both this compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide feature the 1H-indol-3-yl moiety within their structures. []

2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives

Compound Description: This series of compounds show anti-proliferative activity against various human cancer cell lines, including Hela, MCF7, and HepG2. []

Relevance: These compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-(1H-indol-3-yl)-2-oxoacetamide structural motif. []

Compound Description: These compounds are synthesized through the condensation reaction of indole with various substituted acetophenones. [] The ratio of 2:1 (indole:acetophenone) versus 2:2 condensation products is influenced by the electronic nature and position of substituents on the acetophenone, as well as the reaction temperature. []

Relevance: This series of compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural feature. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A)

Compound Description: SSR126768A is a potent and selective oxytocin (OT) receptor antagonist with oral bioavailability and a long duration of action. [] SSR126768A effectively inhibits OT-induced uterine contractions and delays parturition in pregnant rats. []

Relevance: SSR126768A and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the presence of a methoxybenzyl group and a substituted 1H-indol-3-yl moiety in their structures. []

N′-[(E)-4-(Dimethylamino)benzylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

Compound Description: This compound forms dimers through pairs of N—H⋯O hydrogen bonds, generating R22(8) motifs. [] Additionally, an N—H⋯O hydrogen bond and two C—H⋯π contacts contribute to a three-dimensional network in the crystal structure. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 5-methoxy-2-methyl-1H-indol-3-yl substructure. []

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Compound Description: This compound features a planar 1H-indole ring system. [] The crystal structure reveals chains of molecules linked by N—H⋯O hydrogen bonds along the [] direction. [] Further interactions through C—H⋯O hydrogen bonds and C—H⋯π interactions result in a two-dimensional network parallel to the ac plane. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide both contain the 5-methoxy-2-methyl-1H-indol-3-yl moiety. []

2-(1H-Indol-3-yl)-2-oxoacetamide and 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide

Compound Description: These compounds provide insights into the influence of hydrogen bonding on conformational preferences. [] The different torsion angles observed between the two carbonyl groups in these compounds can be attributed to the presence of an extensive hydrogen-bonding network in 2-(1H-indol-3-yl)-2-oxoacetamide. []

Relevance: This pair of compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-(1H-indol-3-yl)-2-oxoacetamide structural motif. []

N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

Compound Description: In this compound, the cyclohexane ring adopts a chair conformation. [] The crystal packing is characterized by intermolecular N—H⋯O hydrogen bonds, leading to the formation of layers parallel to the ac plane. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide substructure. []

N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide

Compound Description: This compound features a cyclohexane ring in a chair conformation. [] The crystal packing is stabilized by a combination of π–π stacking interactions, C—H⋯O, N—H⋯O, and N—H⋯F hydrogen bonds. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide substructure. []

6-Aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles

Compound Description: This series of compounds exhibits diverse crystal packing arrangements depending on the substituent on the 6-aryl group. []

Relevance: These compounds share the presence of a 4-chlorobenzyl group and a 1H-indol-3-yl moiety with N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. []

SB 216763 [3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione]

Compound Description: SB 216763 is a selective GSK3β inhibitor that can reverse the ceiling effect of pharmacological postconditioning induced by genistein and 17β-estradiol against myocardial infarction. [] This reversal is mediated by the opening of mitochondrial ATP-dependent potassium channels. []

Relevance: SB 216763 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide both possess the 1-methyl-1H-indol-3-yl structural unit. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors. [] It exhibits promising kinase selectivity, excellent antiproliferative activity against cancer cells, and a favorable pharmacokinetic profile. []

Relevance: Both Hu7691 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide contain a 1-methyl-1H-pyrazol-yl group within their structures. []

1-Heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines

Compound Description: These compounds act as potent dopamine D2 receptor antagonists and serotonin reuptake inhibitors, making them potential antipsychotic agents. [] Compound 45c (SLV314) emerged as a promising candidate for clinical development due to its favorable pharmacokinetic properties and high CNS-plasma ratio. []

Relevance: These compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the common structural feature of the 1H-indol-3-yl group. []

N-hydroxy-3-[4-[[[2-(2-methyl-1h-indol-3-yl)ethyl]amino]methyl]phenyl]-2e-2-propenamide

Compound Description: This compound exists in various polymorphic forms. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 2-methyl-1H-indol-3-yl moiety. []

1-Di(1H-indol-3-yl)methyl-4-trifluoromethylbenzene (DIM-Ph-4-CF3)

Compound Description: DIM-Ph-4-CF3 initially reported as a PPARγ agonist, was also found to interact with NR4A1 and displace 9-cis-retinoic acid from RXRα. [] It exhibits anticancer activity independent of PPARγ. [] While it can bind to RXRα, it does not activate it. []

Relevance: DIM-Ph-4-CF3 and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural feature. []

Compound Description: These compounds are synthesized through a triphenylphosphine-catalyzed Knoevenagel condensation reaction between indole-3-carboxaldehydes and Meldrum's acid. [] The N-alkylated derivatives are obtained by reacting the parent compounds with alkylating agents like dimethyl sulfate (DMS) and diethyl sulfate (DES) in PEG-600. []

Relevance: This series of compounds and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the common structural element of a 1H-indol-3-yl group. []

2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole

Compound Description: Synthesized through the condensation of indole and 4-chlorobenzaldehyde in glacial acetic acid, this compound exhibits strong N—H⋯O hydrogen bonds and participates in various non-covalent interactions, including N—H...π, C—H…π, and C—H...Cl interactions, contributing to a three-dimensional network in its crystal structure. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the presence of both a 4-chlorophenyl group and a 1H-indol-3-yl moiety within their structures. []

{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM)

Compound Description: MIAM is a DNA intercalator that exhibits selective anti-cancer activity against HeLa cells. [] It demonstrates a favorable safety profile in mice with a high LD50 value and minimal toxicity. []

Relevance: MIAM and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 1H-indol-3-yl structural motif. []

1,3,3-Tri(1H-indol-3-yl)propan-1-one

Compound Description: This compound acts as a versatile precursor for synthesizing various heterocyclic compounds, including oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives. [] Its synthesis from indole and chalcone is efficiently catalyzed by citrus lemon juice, highlighting an eco-friendly approach. []

Relevance: This compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the common structural feature of the 1H-indol-3-yl group. []

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine (1)

Compound Description: Compound 1 was synthesized on a large scale using a Stille cross-coupling reaction between an iodothienopyridine and 5-(tributylstannyl)-1-methylimidazole. []

Relevance: Both this compound and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide contain a 2-methyl-1H-indol-yl moiety within their structures. []

[Zn2(µ-O)2(BMIP)2] (BMIP = 1,3-bis(5-methoxy-1-methyl-1H-indol-3-yl)propane-1,3-dione)

Compound Description: This complex, characterized by a zincoxane molecular structure, demonstrates high thermal stability and a strong affinity for hard nucleophiles. [] It exhibits DNA-binding properties, suggesting its potential as a model scaffold for developing anticancer metallodrugs. []

Relevance: The ligand BMIP in this complex and N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide share the 5-methoxy-1-methyl-1H-indol-3-yl substructure. []

Properties

Product Name

N-(3-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H18N2O3/c1-12-17(15-8-3-4-9-16(15)21-12)18(22)19(23)20-11-13-6-5-7-14(10-13)24-2/h3-10,21H,11H2,1-2H3,(H,20,23)

InChI Key

REPJBIYHOFAXJK-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC(=CC=C3)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.